2,6-Dimethylpyridine-3-carboxamide

CCR5 antagonist HIV antiviral medicinal chemistry SAR

2,6-Dimethylpyridine-3-carboxamide (CAS 10131-48-3), also known as 2,6-dimethylnicotinamide, is a pyridine-3-carboxamide derivative belonging to the nicotinamide class. Its molecular formula is C₈H₁₀N₂O (MW 150.18 g/mol).

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 10131-48-3
Cat. No. B158208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylpyridine-3-carboxamide
CAS10131-48-3
Synonyms3-Pyridinecarboxamide,2,6-dimethyl-(9CI)
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)C(=O)N)C
InChIInChI=1S/C8H10N2O/c1-5-3-4-7(8(9)11)6(2)10-5/h3-4H,1-2H3,(H2,9,11)
InChIKeyMPQHBWNDIOJYNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethylpyridine-3-carboxamide (CAS 10131-48-3): A Dimethyl-Substituted Nicotinamide Scaffold for Medicinal Chemistry & Chemical Biology


2,6-Dimethylpyridine-3-carboxamide (CAS 10131-48-3), also known as 2,6-dimethylnicotinamide, is a pyridine-3-carboxamide derivative belonging to the nicotinamide class . Its molecular formula is C₈H₁₀N₂O (MW 150.18 g/mol). The compound is characterized by two methyl substituents at the 2- and 6-positions of the pyridine ring and a primary carboxamide at the 3-position, distinguishing it from the unsubstituted parent nicotinamide . This substitution pattern has been specifically identified as the optimal amide moiety in structure–activity relationship (SAR) studies leading to orally bioavailable CCR5 receptor antagonists .

Why Nicotinamide, 4,6-Dimethylnicotinamide, or Other Analogs Cannot Replace 2,6-Dimethylpyridine-3-carboxamide


The precise positioning of the two methyl groups on the pyridine ring dictates both physicochemical behavior and biological target recognition, making simple substitution by unsubstituted nicotinamide or regioisomeric dimethyl analogs (e.g., 4,6-dimethylnicotinamide) unreliable . Even within the same series, small structural changes lead to divergent melting points, solubility profiles, and target-binding properties. For instance, the 2,6-dimethyl substitution pattern was identified as the single optimal right-hand side amide moiety in CCR5 antagonist development after systematic SAR evaluation of multiple heteroaryl carboxamide alternatives . The following quantitative evidence substantiates these differentiation claims.

Quantitative Differentiation Evidence for 2,6-Dimethylpyridine-3-carboxamide (CAS 10131-48-3) vs. Analogues


Optimal Right-Hand Side Moiety in CCR5 Antagonist SAR: Head-to-Head Amide Substituent Comparison

In a systematic SAR study of oximino-piperidino-piperidine CCR5 antagonists, the 2,6-dimethylnicotinamide N-oxide moiety was identified as the optimal right-hand side amide substituent after direct comparison with alternative heteroaryl carboxamides, including 2,4-dimethylnicotinamide and unsubstituted nicotinamide variants . The 2,6-dimethylnicotinamide-containing compound (SCH 351125) demonstrated potent in vitro antiviral activity against a wide range of primary HIV-1 isolates and a favorable pharmacokinetic profile in rodents and primates .

CCR5 antagonist HIV antiviral medicinal chemistry SAR

Melting Point Depression vs. Nicotinamide: Physicochemical Differentiation Relevant to Formulation

2,6-Dimethylpyridine-3-carboxamide exhibits a reported melting point of 34–38 °C , representing a substantial ~94 °C reduction compared to the melting point of unsubstituted nicotinamide (128–131 °C) . This dramatic melting point depression, attributable to disruption of intermolecular hydrogen bonding by the 2,6-dimethyl substituents, has direct implications for solid-state handling, solubility, and formulation strategies.

physicochemical property melting point formulation development

In Vitro and In Vivo Cytotoxicity Against Human Leukemia Cells: Anticancer Activity Within the Nicotinamide Class

2,6-Dimethylpyridine-3-carboxamide has been reported to exhibit cytotoxic effects against human leukemia cells both in vitro and in vivo . The proposed mechanism involves inhibition of DNA synthesis and induction of apoptosis . While this evidence derives from a reputable vendor technical datasheet summarizing findings associated with this specific compound, a direct quantitative comparison against a closely related analog (e.g., 4,6-dimethylnicotinamide or unsubstituted nicotinamide) under identical assay conditions is not publicly available for this endpoint. **Note:** Direct head-to-head comparator data for this specific activity is currently limited; this evidence is therefore classified as Supporting Evidence.

anticancer leukemia cytotoxicity

Procurement-Relevant Application Scenarios for 2,6-Dimethylpyridine-3-carboxamide (CAS 10131-48-3)


CCR5-Targeted Antiviral Drug Discovery (HIV-1 Entry Inhibition)

The 2,6-dimethylnicotinamide scaffold is directly validated as the optimal amide substituent for constructing orally bioavailable CCR5 receptor antagonists . Medicinal chemistry teams pursuing HIV-1 entry inhibitors should prioritize this compound as a key building block for lead optimization, as the 2,6-dimethyl substitution pattern was selected over multiple alternatives (including 2,4-dimethyl and unsubstituted nicotinamide) after exhaustive SAR evaluation .

Formulation and Solid-State Chemistry Research Requiring Low-Melting Active Pharmaceutical Ingredients (APIs)

With a melting point of 34–38 °C—approximately 94 °C lower than unsubstituted nicotinamide (128–131 °C)—2,6-dimethylpyridine-3-carboxamide offers unique handling and processing advantages for formulation scientists developing melt-based drug delivery systems, eutectic mixtures, or low-temperature processing protocols .

Anticancer Research Focusing on Leukemia and DNA Synthesis Inhibition

Preclinical evidence indicates that 2,6-dimethylpyridine-3-carboxamide exerts cytotoxic effects on human leukemia cells in vitro and in vivo via inhibition of DNA synthesis and induction of apoptosis . Cancer biology groups investigating nicotinamide-based antileukemic agents should consider this compound for further mechanistic and efficacy studies, noting that direct comparator data against other dimethyl regioisomers remains to be generated .

Chemical Biology Studies of NAD Metabolism and Nicotinamide-Dependent Pathways

As a dimethyl-substituted nicotinamide analog, this compound serves as a potential probe for dissecting nicotinamide adenine dinucleotide (NAD) biosynthesis and salvage pathway dynamics . The 2,6-dimethyl substitution may alter substrate recognition by nicotinamide phosphoribosyltransferase (NAMPT) or other NAD-metabolizing enzymes compared to unsubstituted nicotinamide, warranting its use in comparative metabolic tracing experiments.

Quote Request

Request a Quote for 2,6-Dimethylpyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.